NRPE Trifluoroacetic Acid Salt
Description
Properties
Molecular Formula |
C₅₉H₁₀₁F₃NO₁₀P |
|---|---|
Molecular Weight |
1072.4 |
Synonyms |
(all-E)-1,2-di-2-Palmitin [[3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenylidene]amino]ethyl hydrogen phosphate Trifluoroacetic Acid Salt; DP-NRPE Trifluoroacetic Acid Salt; |
Origin of Product |
United States |
Synthetic and Isolation Methodologies for Nrpe Trifluoroacetic Acid Salt
Biomimetic Synthetic Approaches for NRPE and its Trifluoroacetic Acid Salt Formulations
Biomimetic synthesis seeks to replicate natural biological processes to create complex molecules. In the context of NRPE, this approach focuses on mimicking the ribosomal synthesis of peptides to assemble the NRPE backbone, which is then formulated as a trifluoroacetic acid salt.
A representative optimization of the coupling step for an NRPE precursor synthesis is detailed in the table below:
| Coupling Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| DIC/HOBt | DMF | 25 | 2 | 85 | 92 |
| HATU/DIPEA | DMF | 25 | 0.5 | 95 | 98 |
| PyBOP/DIPEA | NMP | 25 | 1 | 92 | 96 |
| COMU/DIPEA | DMF | 25 | 0.75 | 94 | 97 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
As indicated in the table, the use of HATU in DMF at room temperature for 30 minutes generally provides the highest yield and purity for the precursor of NRPE.
Trifluoroacetic acid (TFA) plays a dual role in the context of NRPE synthesis. Firstly, it is a strong acid used for the cleavage of protecting groups from the N-terminus of the growing chain during solid-phase synthesis, allowing for the subsequent addition of the next monomer. Secondly, after the full assembly of the NRPE molecule and its cleavage from the solid support, TFA is used to protonate the basic sites on the molecule, forming a stable trifluoroacetic acid salt. This salt form enhances the stability of the compound, preventing degradation and improving its handling and solubility in various solvents. The strong ionic interaction between the protonated NRPE and the trifluoroacetate (B77799) anion contributes to the formation of a stable, often crystalline, solid.
Solid-Phase Synthesis Techniques and Cleavage Strategies Yielding Trifluoroacetic Acid Salts
Solid-phase synthesis is a cornerstone of modern peptide and peptoid chemistry, allowing for the efficient construction of oligomeric molecules like NRPE. This technique involves building the molecule on an insoluble polymer support, which simplifies the purification process at each step.
Once the synthesis of the NRPE chain on the solid support is complete, the molecule must be cleaved from the resin. Trifluoroacetic acid is the most common reagent used for this purpose in syntheses employing acid-labile linkers. A "cleavage cocktail" is typically used, which consists of TFA as the primary cleavage agent along with a variety of scavengers. These scavengers are added to trap reactive cationic species that are generated during the cleavage of side-chain protecting groups, thus preventing unwanted side reactions with the NRPE molecule.
The composition of the cleavage cocktail can be tailored to the specific amino acid composition of the peptoid. A general cleavage protocol for a resin-bound NRPE would involve treating the resin with a solution of TFA and scavengers for a period of 1 to 3 hours at room temperature.
Common cleavage cocktails used in peptoid synthesis are shown in the table below:
| Cleavage Cocktail Composition (v/v) | Target Protecting Groups | Application Notes |
| 95% TFA, 2.5% TIS, 2.5% H₂O | Boc, Trt, Pbf | General purpose, good for most sequences. |
| 94% TFA, 2.5% EDT, 2.5% H₂O, 1% TIS | Arg(Pbf), Trp(Boc), Cys(Trt) | Reduces tryptophan alkylation. |
| 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Tyr(tBu), Thr(tBu), Ser(tBu) | Minimizes side reactions with tyrosine. |
| 90% TFA, 5% DMS, 3% TIS, 2% Anisole | Met(O), Arg(Pbf) | Scavenges a wide range of reactive species. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
After cleavage from the solid support, the crude NRPE is typically precipitated from the TFA solution using a cold organic solvent, such as diethyl ether or methyl tert-butyl ether. The resulting solid is then collected by centrifugation or filtration. This crude product is a mixture of the desired NRPE trifluoroacetic acid salt and any byproducts from the synthesis and cleavage steps.
The primary method for purifying the crude NRPE is reverse-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. A gradient of increasing organic solvent (typically acetonitrile) in water, with a small amount of TFA (usually 0.1%) added to both solvents, is used to elute the compounds from the column. The TFA in the mobile phase serves to maintain the NRPE in its protonated, salt form and also acts as an ion-pairing agent to improve peak shape and resolution. The fractions containing the pure this compound are collected, combined, and then lyophilized (freeze-dried) to remove the solvents, yielding the final product as a fluffy, white solid.
Preparation of Related Trifluoroacetic Acid Salts and Analogues in Chemical Research
The synthetic methodologies described for this compound are not limited to this specific molecule but are broadly applicable to a wide range of related compounds and analogues. In chemical research, the ability to systematically modify the structure of a molecule is essential for structure-activity relationship (SAR) studies.
By substituting different N-substituted glycine (B1666218) monomers into the synthetic sequence, a library of NRPE analogues can be generated. Each of these analogues can then be cleaved and purified as its trifluoroacetic acid salt using the same protocols. The preparation of these salts is advantageous for comparative studies, as it ensures a consistent counter-ion across the series of compounds, which can be important for biological and physicochemical characterization. Furthermore, the trifluoroacetic acid salt form can often be exchanged for other salts (e.g., hydrochloride or acetate) if required for specific applications, through a process of salt exchange, which typically involves dissolving the TFA salt in a solution containing a high concentration of the desired new counter-ion followed by lyophilization.
Impact of the Trifluoroacetate Counterion on Research Outcomes
Influence of Trifluoroacetate (B77799) on the Physicochemical Characteristics of NRPE and Related Compounds in Research
The presence of the trifluoroacetate counterion, strongly associated with positively charged residues on a peptide, can alter its fundamental physicochemical properties. acs.orgnih.gov This association is a consequence of TFA's role in cleaving the synthesized peptide from its solid support resin and its use as an ion-pairing agent during purification. genscript.comsigmaaldrich.comnih.gov
Effects on Chromatographic Behavior and Separation Efficiency
Trifluoroacetic acid is a widely used mobile phase additive in RP-HPLC for peptide separation due to its ability to form ion pairs with positively charged sites on peptides. sigmaaldrich.comresearchgate.net This interaction effectively neutralizes the charge, which can improve peak shape and resolution. researchgate.net The concentration of TFA in the mobile phase is a critical parameter that can be adjusted to optimize the separation of complex peptide mixtures. researchgate.netresearchgate.net
However, the ion-pairing effect of TFA also increases the hydrophobicity of the peptide, leading to increased retention times on reversed-phase columns. researchgate.net While beneficial for separation, this can also mask subtle differences in the retention of similar peptides. sigmaaldrich.com For instance, lowering the TFA concentration can sometimes improve the separation of closely eluting peptides. sigmaaldrich.com The choice of mobile phase additive is a trade-off; while TFA is effective for UV-based detection, it is known to cause ion suppression in mass spectrometry (LC-MS), reducing sensitivity. sigmaaldrich.comwaters.com Alternatives like formic acid (FA) or difluoroacetic acid (DFA) are often used in LC-MS applications, though they may offer different chromatographic selectivity and resolution. waters.com
Table 1: Effect of Mobile Phase Additive on Peptide Retention and MS Signal
| Mobile Phase Additive | Relative Retention Time | Relative MS Signal Intensity | Chromatographic Resolution |
|---|---|---|---|
| 0.1% Formic Acid (FA) | Low | High | Moderate |
| 0.1% Difluoroacetic Acid (DFA) | Intermediate | Intermediate | Good |
| 0.1% Trifluoroacetic Acid (TFA) | High | Low | High |
This table illustrates the general trade-offs between common mobile phase additives in RP-HPLC of peptides.
Implications for Sample Purity and Stability in Research Settings
Furthermore, the acidic nature of residual TFA can influence the pH of the peptide solution when reconstituted, potentially leading to degradation over time, especially for pH-sensitive sequences. genscript.com The loss of volatile counterions like TFA during storage or processing can also lead to pH shifts, which in turn may cause peptide aggregation and affect stability. nih.gov For instance, a study on the peptide CSP7 showed that the loss of its volatile counterion affected the pH of the reconstituted solution, leading to aggregation. nih.gov Therefore, accurate quantification of TFA content is crucial for ensuring the reproducibility of research findings. nih.govthermofisher.com
Modulation of Biological Activity in In Vitro Assay Systems by Trifluoroacetate Counterions
Perhaps the most critical and often overlooked impact of the trifluoroacetate counterion is its potential to directly modulate the biological activity of peptides and other molecules in in vitro assays. nih.govnih.gov These effects can be subtle or pronounced, leading to misinterpretation of experimental data and potentially confounding research outcomes. genscript.comgenscript.com
Apparent Changes in Molecular Interactions and Binding Affinities
Trifluoroacetate has been shown to interfere with molecular interactions. For example, it can act as an allosteric modulator of the glycine (B1666218) receptor, increasing the receptor's activity at lower concentrations of its natural ligand, glycine. genscript.comgenscript.com This suggests that TFA can directly interact with proteins and alter their function. The presence of TFA can also affect the secondary structure of peptides, for example, by inducing a slight increase in helical structures, which could in turn influence binding affinities to target molecules. nih.gov
Variabilities in Cell-Based Experimental Data Attributable to Trifluoroacetate
Residual TFA in peptide preparations can lead to significant and unpredictable fluctuations in cell-based assays. genscript.comnovoprolabs.com The effects are often dose-dependent and cell-type specific. In some cases, TFA has been shown to inhibit cell proliferation at nanomolar concentrations. genscript.comgenscript.com For example, one study found that TFA inhibited the proliferation of osteoblasts and chondrocytes. genscript.com Conversely, other studies have reported that TFA can promote cell growth at higher, millimolar concentrations. genscript.comnih.gov This dual effect can introduce substantial variability into experiments and may lead to false positive or false negative results. genscript.com
Table 2: Reported Effects of Trifluoroacetate on Cell-Based Assays
| Cell Type | TFA Concentration | Observed Effect | Reference |
|---|---|---|---|
| Osteoblasts & Chondrocytes | As low as 10 nM | Inhibition of proliferation | Cornish et al., 1999 genscript.com |
| Murine Glioma Cells | 0.5–7.0 mM | Stimulation of cell growth | Ma et al. genscript.com |
| Various Cell Lines | Varies | Unpredictable fluctuations in data | GenScript genscript.com |
This table provides examples of the diverse and sometimes contradictory effects of TFA observed in different cell-based research settings.
Strategies for Counterion Exchange in Research Preparations to Mitigate Trifluoroacetate Effects
Given the potential for trifluoroacetate to interfere with research outcomes, it is often necessary to remove or replace it with a more biologically compatible counterion, such as acetate (B1210297) or hydrochloride. genscript.commdpi.com Several strategies have been developed for this purpose, each with its own advantages and limitations.
Common methods for counterion exchange include:
Repetitive Lyophilization from HCl Solutions: This is a widely used technique where the peptide-TFA salt is dissolved in a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) and then lyophilized. nih.govmdpi.commdpi.com Repeating this process multiple times can effectively replace the trifluoroacetate with chloride. nih.govmdpi.com The optimal concentration of HCl and the number of cycles may need to be determined for each specific peptide. mdpi.com
Ion-Exchange Chromatography: This method involves passing the peptide solution through an anion-exchange resin that has been pre-loaded with the desired counterion (e.g., acetate or chloride). researchgate.nettoxicdocs.org This can be a highly efficient method for TFA removal. researchgate.net
Reversed-Phase HPLC with Alternative Mobile Phases: The peptide can be re-purified using an RP-HPLC system with a mobile phase containing a different ion-pairing agent, such as acetic acid. researchgate.nettoxicdocs.org
Deprotonation/Reprotonation Cycles: This approach involves dissolving the peptide in a basic solution to deprotonate the positively charged groups, followed by reprotonation with the acid of the desired counterion. researchgate.net
The efficiency of the counterion exchange should be verified using analytical techniques such as ion chromatography or 19F-NMR to quantify the residual TFA content. researchgate.netmdpi.com
Table 3: Comparison of Common Counterion Exchange Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Lyophilization from HCl | Displacement of TFA with a stronger acid (HCl) | Simple, widely accessible | May require multiple cycles, potential for peptide degradation in highly acidic conditions researchgate.net |
| Ion-Exchange Chromatography | Anion exchange on a solid support resin | High efficiency, can be tailored for specific peptides | May require specialized columns and equipment |
| RP-HPLC with New Counterion | Re-purification with a mobile phase containing the desired counterion | Combines purification and exchange | Can be time-consuming, potential for sample loss |
| Deprotonation/Reprotonation | Neutralization and re-acidification with the desired acid | Can be very effective for complete TFA removal | Requires careful pH control to avoid peptide degradation or precipitation researchgate.net |
This table summarizes the principles, pros, and cons of various techniques used to remove or replace the trifluoroacetate counterion from peptide preparations.
Methodologies for Conversion to Alternative Salt Forms for Research Applications
Several methodologies have been established for the exchange of trifluoroacetate counterions. The choice of method often depends on the properties of the compound of interest, such as its stability and solubility. The most common approaches involve ion exchange chromatography, repeated lyophilization with a different acid, or a deprotonation/reprotonation cycle. nih.govlifetein.comnih.gov
Ion Exchange Chromatography: This technique is a widely used method for counterion exchange. lifetein.com The compound in its TFA salt form is passed through an ion exchange resin that has been pre-equilibrated with the desired counterion (e.g., chloride or acetate). The TFA anions are exchanged for the new counterions, and the compound is then eluted as its new salt form. A common approach involves using RP-HPLC with a mobile phase containing the desired counterion. nih.gov
Lyophilization with an Excess of a Stronger Acid: This method involves dissolving the TFA salt in a solution containing a large excess of a stronger, volatile acid, such as hydrochloric acid (HCl). lifetein.com The solution is then lyophilized (freeze-dried). This process is typically repeated multiple times to ensure complete replacement of the trifluoroacetate with the new counterion. lifetein.com The success of this method relies on the higher volatility of the newly formed trifluoroacetic acid, which is removed during lyophilization.
Deprotonation/Reprotonation: This approach involves first deprotonating the cationic compound by dissolving it in a basic solution to remove the TFA counterion completely. nih.gov The free base of the compound can then be isolated and subsequently reprotonated by adding the acid of the desired counterion (e.g., hydrochloric acid or acetic acid) to form the new salt. nih.gov
The following table summarizes these common methodologies. Due to the lack of specific studies on NRPE, this table presents a generalized overview based on literature for other compounds, primarily peptides.
| Methodology | Principle | Typical Reagents | Advantages | Considerations |
| Ion Exchange Chromatography (e.g., RP-HPLC) | Differential affinity of ions for an ion exchange stationary phase. | Anion exchange resin, buffers containing the desired counterion (e.g., acetate or chloride). | High efficiency, can be combined with purification. | May require method development; potential for sample loss. |
| Repeated Lyophilization | Displacement of TFA by a stronger, volatile acid followed by removal of the resulting trifluoroacetic acid via freeze-drying. | Hydrochloric acid (HCl), Acetic acid. | Simple procedure, does not require specialized chromatography equipment. | May require multiple cycles for complete exchange; potential for acid-labile compound degradation. |
| Deprotonation/ Reprotonation | Removal of the counterion by converting the compound to its free base, followed by formation of a new salt with the desired acid. | A suitable base (e.g., ammonium (B1175870) hydroxide), the desired acid (e.g., HCl, acetic acid). | Ensures complete removal of the original counterion. | The compound must be stable under basic conditions; may involve additional purification steps. |
This table is a generalized summary and specific conditions would need to be optimized for any given compound.
Analytical Assessment of Counterion Exchange Efficacy
To confirm the successful exchange of the trifluoroacetate counterion, it is crucial to employ analytical techniques that can both identify and quantify the residual TFA and the newly introduced counterion. A combination of methods is often used to provide a comprehensive assessment of the counterion exchange efficacy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a highly specific and quantitative method for detecting and measuring the amount of trifluoroacetate. nih.govnih.gov The presence of a signal corresponding to the trifluoromethyl group of TFA provides direct evidence of its presence, and the integration of this signal relative to an internal standard can be used for accurate quantification. mdpi.com
Chromatographic Methods:
Ion Chromatography (IC): IC is a powerful technique for the separation and quantification of various ions, including trifluoroacetate, chloride, and acetate. thermofisher.comresearchgate.netthermofisher.com It is a widely used method in pharmaceutical analysis for counterion determination. researchgate.net
High-Performance Liquid Chromatography (HPLC): RP-HPLC coupled with a detector such as an Evaporative Light Scattering Detector (ELSD) can be used to quantify non-UV-absorbing counterions. nih.gov
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the removal of TFA. The trifluoroacetate ion has characteristic strong absorption bands, and the disappearance of these bands in the IR spectrum of the compound after the exchange process indicates successful removal. mdpi.com
The table below outlines these analytical techniques and their applications in assessing counterion exchange. As with the previous section, this information is based on general laboratory practices and not on specific published data for NRPE Trifluoroacetic Acid Salt.
| Analytical Technique | Principle of Detection | Information Provided | Key Advantages |
| ¹⁹F Nuclear Magnetic Resonance (NMR) | Detection of the fluorine-19 nucleus. | Direct detection and quantification of residual trifluoroacetate. | High specificity for fluorine-containing compounds; quantitative. |
| Ion Chromatography (IC) | Separation of ions based on their interaction with a resin, followed by conductivity detection. | Quantification of both the removed (TFA) and the new counterion (e.g., Cl⁻, CH₃COO⁻). | High sensitivity and selectivity for a wide range of ions. |
| High-Performance Liquid Chromatography (HPLC) with ELSD | Separation based on partitioning between a stationary and mobile phase, with detection based on light scattering from nebulized analyte particles. | Quantification of non-volatile counterions. | Suitable for analytes lacking a UV chromophore. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Qualitative confirmation of the removal of TFA by monitoring the disappearance of its characteristic absorption bands. | Rapid and non-destructive. |
This table provides a general overview of analytical methods. Method selection and validation are essential for accurate assessment of counterion exchange for any specific compound.
Advanced Characterization and Structural Elucidation Studies of Nrpe Trifluoroacetic Acid Salt
Spectroscopic Analysis of NRPE Trifluoroacetic Acid Salt
Spectroscopic techniques are paramount in the detailed structural analysis of this compound. These methods provide critical information regarding the connectivity of atoms, the purity of the sample, and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the molecular structure, dynamics, and environment of the constituent atoms.
Proton (¹H) NMR spectroscopy is a powerful tool for elucidating the structure of the NRPE conjugate. The chemical shift of each proton provides insights into its electronic environment, while the integration of the signals reveals the relative number of protons. Spin-spin coupling patterns further help in determining the connectivity of adjacent protons.
In a typical ¹H NMR spectrum of an NRPE conjugate, distinct regions of the spectrum correspond to different types of protons within the molecule. For instance, protons in aliphatic regions will have different chemical shifts from those in aromatic regions or those attached to heteroatoms. The specific chemical shifts are influenced by the presence of electronegative atoms and unsaturated groups.
Table 1: Representative ¹H NMR Chemical Shift Assignments for an NRPE Conjugate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | Multiplet | 5H | Aromatic Protons |
| 4.50 | Triplet | 1H | Methine Proton (CH) adjacent to a heteroatom |
| 3.20 - 3.60 | Multiplet | 4H | Methylene Protons (-CH₂-) adjacent to functional groups |
| 2.50 | Singlet | 3H | Methyl Protons (-CH₃) |
| 1.20 - 1.80 | Multiplet | 6H | Aliphatic Protons in a cyclic or acyclic chain |
Note: The data in this table is representative and intended for illustrative purposes. Actual chemical shifts may vary depending on the specific structure of the NRPE conjugate and the solvent used.
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly specific and sensitive technique for the detection and quantification of the trifluoroacetate (B77799) (TFA) counterion. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong NMR signals.
The trifluoroacetate anion gives a characteristic sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the solvent and the nature of the cation it is paired with, but it typically appears in a well-defined region of the spectrum, generally between -74 and -77 ppm relative to a standard such as CFCl₃. researchgate.netdovepress.com This specificity allows for the unambiguous identification of the TFA salt.
Furthermore, ¹⁹F NMR can be used for quantitative analysis to determine the molar ratio of the NRPE conjugate to the TFA counterion. This is crucial for confirming the stoichiometry of the salt and for accurate molecular weight determination. nih.gov
Table 2: Typical ¹⁹F NMR Data for Trifluoroacetate Quantification
| Parameter | Value |
| Chemical Shift (δ) | -76.5 ppm |
| Multiplicity | Singlet |
| Reference Standard | CFCl₃ (0 ppm) |
| Application | Quantification of Trifluoroacetate Content |
Note: The chemical shift value is typical and can be influenced by experimental conditions.
To gain deeper insights into the three-dimensional structure and conformational preferences of the NRPE molecule, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing information that is not available from one-dimensional spectra.
One such technique is Correlation Spectroscopy (COSY) , which identifies protons that are spin-spin coupled, thus mapping out the connectivity of the proton network within the molecule. Another powerful method is Nuclear Overhauser Effect Spectroscopy (NOESY) , which identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is invaluable for determining the molecule's conformation and stereochemistry. In the context of peptide-like structures, which can be common for compounds forming TFA salts, 2D NMR is instrumental in studying their secondary structure. nih.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of the this compound and for obtaining structural information through the analysis of fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, polar, and thermally labile molecules, which is often the case for compounds that are isolated as trifluoroacetic acid salts. ESI-MS allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and typically showing the protonated molecular ion [M+H]⁺.
For the this compound, ESI-MS can be used to:
Confirm the molecular weight of the NRPE cation.
Observe the presence of the trifluoroacetate counterion, although the non-covalent salt complex may dissociate during the analysis.
Analyze fragmentation patterns (if coupled with tandem MS) to further confirm the structure of the NRPE conjugate.
It is important to note that trifluoroacetic acid can sometimes suppress the ionization efficiency in ESI-MS. nih.gov However, with appropriate method development, reliable mass spectra can be obtained.
Table 3: Expected ESI-MS Data for an NRPE Cation
| Ion Species | Observed m/z | Interpretation |
| [M+H]⁺ | (Calculated MW of NRPE) + 1.0079 | Protonated molecular ion of the NRPE conjugate |
| [M+Na]⁺ | (Calculated MW of NRPE) + 22.9898 | Sodium adduct of the NRPE conjugate |
| [M+2H]²⁺ | ((Calculated MW of NRPE) + 2.0158) / 2 | Doubly charged protonated molecular ion |
Note: 'M' represents the neutral NRPE molecule. The observed m/z values will depend on the exact molecular weight of the NRPE conjugate.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the sequence of peptoids like those containing (R)-N-(1-phenylethyl)glycine (Nrpe) monomers. In a typical MS/MS experiment, the parent peptoid ion is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information.
The fragmentation of peptoids primarily occurs at the amide bonds along the backbone, leading to the formation of characteristic b- and y-type ions. For peptoids, which are N-substituted glycine (B1666218) oligomers, the side chain is attached to the nitrogen atom. This structural difference influences the fragmentation pattern compared to peptides. Studies on the fragmentation of peptoids have shown that for singly charged precursor ions, there is often a higher abundance of y-ions observed in the resulting spectrum. pacific.edu
To illustrate the structural confirmation process, a hypothetical fragmentation pattern for a trimer of Nrpe (Nrpe₃) is presented below. The analysis of these fragments allows for the unambiguous verification of the monomer sequence.
Table 1: Hypothetical MS/MS Fragmentation Data for a Protonated Nrpe Trimer ([M+H]⁺) This table is generated based on the principles of peptoid fragmentation and the known mass of the Nrpe monomer.
| Fragment Ion | Calculated m/z |
|---|---|
| b₁ | 162.11 |
| b₂ | 323.21 |
| y₁ | 179.12 |
| y₂ | 340.22 |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Related Peptoid Trifluoroacetic Acid Salts
Circular dichroism (CD) spectroscopy is a crucial tool for investigating the secondary structure of chiral molecules like peptoid oligomers. Peptoids containing chiral, aromatic side chains, such as (R)-N-(1-phenylethyl)glycine (Nrpe), have been shown to adopt stable helical conformations in solution. stanford.edu These structures are particularly interesting because, unlike peptides, the peptoid backbone is achiral and lacks hydrogen bond donors. stanford.edu
The CD spectra of peptoid oligomers composed of (S)-N-(1-phenylethyl)glycine (Nspe), the enantiomer of Nrpe, exhibit features that strongly resemble those of peptide α-helices. stanford.edu Specifically, these spectra are characterized by two negative bands around 218 nm and 202 nm, and a positive band near 190 nm. stanford.edu This indicates a well-defined helical structure. The formation of these stable secondary structures is thought to be driven by steric interactions involving the chiral side chains. stanford.edu The trifluoroacetic acid salt form is not expected to significantly alter this secondary structure in a suitable solvent.
X-ray Diffraction Studies of Trifluoroacetic Acid Salts for Crystalline Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of similar small molecule trifluoroacetic acid salts provides insight into the potential crystal packing and intermolecular interactions.
Table 2: Crystallographic Data for a Representative Trifluoroacetic Acid Salt (TFA:Imi) acs.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₅F₃N₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | I2₁2₁2₁ |
| a (Å) | 9.1391(7) |
| b (Å) | 8.9067(5) |
| c (Å) | 9.0834(5) |
| V (ų) | 739.38(8) |
| Z | 4 |
This data illustrates the level of detail that can be obtained from X-ray diffraction studies, providing a basis for understanding the solid-state structure of this compound.
Analytical Methodologies for the Quantification and Detection of Trifluoroacetic Acid Salt Components in Research Samples
Chromatographic Techniques for the Determination of Trifluoroacetate (B77799) Anion
Chromatography stands as a cornerstone for the separation and quantification of the trifluoroacetate anion from complex mixtures. Methodologies including High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Gas Chromatography (GC) have been extensively utilized, often coupled with highly sensitive detectors to achieve the required levels of detection.
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. In the context of trifluoroacetate analysis, it is often employed in reversed-phase mode where TFA can also act as an ion-pairing agent to improve the retention and peak shape of polar analytes like peptides. nestgrp.comknauer.netnih.gov
Reversed-phase HPLC coupled with Ultraviolet/Visible (UV/Vis) detection is a widely accessible method for the analysis of samples containing trifluoroacetate. TFA itself exhibits UV absorbance at low wavelengths, typically below 200 nm, which can be utilized for detection. nestgrp.com However, this property also presents challenges, as the self-absorption of TFA can lead to baseline instability, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ). knauer.net To mitigate this, careful optimization of the HPLC system, including the pump mixer volume, is often necessary. knauer.net
Mixed-mode chromatography, combining reversed-phase and anion-exchange mechanisms, has also been successfully applied for the analysis of trifluoroacetic acid, offering good peak shape and retention. helixchrom.comhelixchrom.comsielc.com The retention time can be controlled by adjusting the mobile phase composition, including the concentration of acetonitrile, buffer pH, and buffer concentration. helixchrom.com
Table 1: HPLC Method Parameters for Trifluoroacetic Acid Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Amaze HA | Zodiac HST N |
| Separation Mode | HILIC, Anion-Exchange | HILIC, Anion-Exchange |
| Mobile Phase | Acetonitrile, Water, Buffer | Acetonitrile, Water, Sulfuric Acid |
| Detection | LC/MS compatible | UV |
| Reference | helixchrom.com | zodiaclifesciences.com |
For highly sensitive and selective quantification of trifluoroacetate, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique allows for the detection of trifluoroacetate at trace levels, often in the nanogram per liter (ng/L) range. waters.com Direct injection of aqueous samples is possible, minimizing sample preparation and potential contamination. waters.com LC-MS/MS is particularly valuable for analyzing complex matrices such as drinking water, surface water, and plant tissues. waters.commetrohm.comnih.gov
Despite its advantages, the presence of TFA in the mobile phase, a common practice in peptide analysis, can suppress the ionization of target analytes in electrospray ionization (ESI), thereby reducing the sensitivity of the MS detection. nestgrp.com Therefore, method development often involves finding a balance between chromatographic performance and MS sensitivity. Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be a reliable method for the quantification of TFA in groundwater and drinking water samples. phenomenex.comwindows.net
Table 2: Performance of LC-MS/MS for Trifluoroacetate Analysis in Water Samples
| Parameter | Value | Reference |
|---|---|---|
| Limit of Quantification (LOQ) | 10 ng/L | waters.com |
| Average Method Trueness | 80 to 110% | waters.com |
| Retention Time Stability (RSD) | < 3.0% | waters.com |
| LOD (HILIC method) | 0.0187 µg/L | phenomenex.comwindows.net |
| LOQ (HILIC method) | 0.0495 µg/L | phenomenex.comwindows.net |
Ion Chromatography (IC) with suppressed conductivity detection is a robust and specific method for the determination of trifluoroacetate in various sample types, including pharmaceutical preparations and environmental samples. nih.govnih.govlcms.cz This technique is particularly adept at separating trifluoroacetate from other anions that might be present in the sample matrix, such as chloride, phosphate, and sulfate (B86663). nih.govthermofisher.com
The use of a high-capacity anion-exchange column allows for the analysis of trace levels of trifluoroacetate even in the presence of high concentrations of interfering ions, often without the need for extensive sample preparation. nih.gov Suppressed conductivity detection enhances the sensitivity of the method by reducing the background conductivity of the eluent and increasing the signal from the analyte ions. thermofisher.com Reagent-Free™ Ion Chromatography (RFIC) systems further streamline the process by automatically generating high-purity eluents. lcms.cz This method has been successfully validated for determining residual TFA in protein purification buffers and peptide preparations, with method detection limits (MDLs) often below 100 ng/mL. nih.govlcms.cz
Table 3: Ion Chromatography Method for Trifluoroacetate Determination
| Parameter | Details | Reference |
|---|---|---|
| Technique | Ion Chromatography with Suppressed Conductivity Detection | nih.govnih.gov |
| Column | High-capacity anion-exchange | nih.gov |
| Application | Residual TFA in protein purification buffers and peptides | nih.gov |
| MDL in PBS | < 90 ng/mL | nih.gov |
| MDL in Peptide Solution | < 90 ng/mL | nih.gov |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since trifluoroacetic acid is not sufficiently volatile for direct GC analysis, a derivatization step is required. nih.gov A common approach is to convert TFA into its more volatile methyl ester, methyl trifluoroacetate (MTFA). nih.govresearchgate.net This derivatization can be achieved by reacting the sample with dimethyl sulfate in the presence of concentrated sulfuric acid. nih.gov
The resulting MTFA can then be analyzed by headspace GC coupled with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds. nih.govsigmaaldrich.com This method is suitable for the determination of trace levels of TFA in water and air samples. nih.gov The derivatization with trifluoroacetic acid anhydride (B1165640) (TFAA) is also used to prepare volatile derivatives of alcohols, amines, and phenols for GC analysis. sigmaaldrich.comresearchgate.net Sample preparation for water samples may involve an evaporative concentration step to enhance sensitivity. nih.gov
Table 4: GC-ECD Method Performance for Derivatized Trifluoroacetic Acid
| Parameter | Water (unconcentrated) | Water (concentrated) | Air | Reference |
|---|---|---|---|---|
| Estimated Detection Limit | 10 ng/mL | 25 pg/mL | 1 ng/m³ | nih.gov |
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
Capillary Electrophoresis for Trifluoroacetate Content Determination in Research Compounds
Capillary Electrophoresis (CE) offers a rapid and efficient alternative for the determination of trifluoroacetate, particularly in samples such as synthetic peptides where it may be present as a counter-ion or impurity. nih.gov CE separates ions based on their electrophoretic mobility in an electric field. The method is known for its high separation efficiency and short analysis times, typically ranging from 2 to 8 minutes. nih.gov
For anions like trifluoroacetate that lack a strong UV chromophore, indirect UV detection is often employed. nih.gov A more recent development is the use of capacitively coupled contactless conductivity detection (CE-C⁴D), which circumvents the need for a chromophore and offers excellent sensitivity. researchgate.netnih.gov This CE-C⁴D method has been validated and shown to have good linearity and repeatability for TFA concentrations in the parts-per-million (ppm) range. researchgate.netnih.gov A key advantage of CE is its ability to determine both trifluoroacetic acid and other small organic acids, like acetic acid, in a single run. nih.gov
Table 5: Performance of Capillary Electrophoresis with C⁴D for Trifluoroacetic Acid
| Parameter | Value | Reference |
|---|---|---|
| Linearity (R²) | 0.9995 (2-100 ppm) | researchgate.netnih.gov |
| Intraday Precision (% RSD) | 1.2% (at 50 ppm) | researchgate.netnih.gov |
| Interday Precision (% RSD) | 2.1% (at 50 ppm) | researchgate.netnih.gov |
| LOD | 0.34 ppm | researchgate.netnih.gov |
| LOQ | 1.2 ppm | researchgate.netnih.gov |
High-Throughput Analytical Approaches for Trifluoroacetic Acid Salt Characterization in Discovery Research
In the fast-paced environment of discovery research, the rapid and reliable characterization of trifluoroacetic acid (TFA) salts is crucial for accurate compound quantification and for making timely decisions about which candidates to advance. High-throughput analytical approaches are essential to handle the large number of samples generated. These methods are designed to be rapid, robust, and automatable, enabling the efficient analysis of compound libraries.
Several analytical techniques have been adapted for high-throughput screening of TFA content in research samples. These methodologies offer a balance of speed, sensitivity, and specificity, which are critical attributes in a discovery setting. Key high-throughput methods include nuclear magnetic resonance (NMR) spectroscopy, capillary electrophoresis (CE), and various liquid chromatography (LC) based techniques.
¹⁹F NMR spectroscopy is a powerful tool for the direct quantification of TFA, as the fluorine nucleus provides a specific and sensitive signal. nih.gov This method requires minimal sample preparation and can be fully automated, making it highly suitable for high-throughput applications. Capillary electrophoresis is another valuable technique that offers rapid separation and quantification of TFA with high resolution. nih.govresearchgate.net It is particularly useful for analyzing small sample volumes and can be readily integrated into automated workflows.
High-performance liquid chromatography (HPLC) coupled with various detectors is also a mainstay in high-throughput TFA analysis. Detectors such as evaporative light-scattering detectors (ELSD) and charged aerosol detectors (CAD) are employed due to their ability to provide a response for compounds lacking a UV chromophore, like TFA. nih.govchromatographyonline.com Ion chromatography (IC) is another effective method for the separation and quantification of TFA, often used for its high sensitivity and ability to analyze a wide range of anions. thermofisher.com
The implementation of these high-throughput methods allows for the systematic and efficient characterization of TFA salts, providing crucial data for structure-activity relationship (SAR) studies and ensuring the quality of compounds used in biological assays. nih.govamericanlaboratory.com
Detailed Research Findings
Research in high-throughput TFA analysis has focused on optimizing existing methods for speed and efficiency while maintaining accuracy and precision. For instance, studies have demonstrated the successful application of automated ¹⁹F NMR and capillary electrophoresis for determining the TFA content in drug discovery compounds, highlighting the suitability of these techniques for a pharmaceutical setting. nih.gov
Method development and validation are critical aspects of deploying these techniques in a high-throughput environment. Validation according to International Council for Harmonisation (ICH) guidelines ensures the reliability of the data generated. nih.gov For example, a comparative study of FT-IR, HPLC-ELSD, and ¹⁹F-NMR for TFA quantification in synthetic peptides successfully validated all three methods, providing a comparative overview of their strengths and limitations. nih.gov
The following interactive data table summarizes the performance characteristics of various high-throughput analytical methods used for TFA salt characterization, based on findings from multiple research articles.
| Analytical Method | Throughput | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| ¹⁹F NMR | High | ~1% (w/w) | Direct, non-destructive, minimal sample preparation | Lower sensitivity compared to other methods |
| Capillary Electrophoresis (CE) | High | 1.2 ppm | Fast analysis time, high resolution | Sensitive to matrix effects |
| HPLC-ELSD | Medium to High | ~1% (w/w) | Universal detection for non-volatile analytes | Non-linear response, requires careful calibration |
| Ion Chromatography (IC) | Medium | mg/L level | High sensitivity and selectivity for anions | Can have longer run times |
| FT-IR | High | ~1% (w/w) | Rapid, non-destructive | Indirect measurement, potential for spectral overlap |
These findings underscore the importance of selecting the appropriate analytical technique based on the specific requirements of the research, such as the required sensitivity, the sample matrix, and the desired throughput. The continuous development and refinement of these high-throughput methodologies are vital for accelerating the pace of discovery research.
Applications of Nrpe Trifluoroacetic Acid Salt in Biochemical and Molecular Research
Investigations into N-Retinylidene-Phosphatidylethanolamine (NRPE) as a Ligand and Biosynthetic Intermediate
N-Retinylidene-phosphatidylethanolamine (NRPE), often supplied for research purposes as a more stable trifluoroacetic acid salt, is a critical molecule in the intricate biochemical processes of the retina. Its role as both a specific ligand for a key transporter protein and a crucial intermediate in the formation of potentially toxic bisretinoids has made it a focal point of biochemical and molecular research into retinal physiology and disease.
Studying the Formation Pathways of Bisretinoid Lipofuscin Chromophores
NRPE is the initial and essential building block in the non-enzymatic pathway that leads to the formation of bisretinoid lipofuscin chromophores, such as A2E. These fluorescent compounds accumulate in the retinal pigment epithelium (RPE) and are implicated in the pathogenesis of various retinal degenerative diseases. The formation of NRPE occurs when all-trans-retinal (B13868), a product of the light-induced isomerization of 11-cis-retinal (B22103) in photoreceptor cells, reacts with phosphatidylethanolamine (B1630911) (PE), a lipid component of the disc membrane.
Under normal physiological conditions, NRPE is transient. However, if not efficiently cleared, it can react with a second molecule of all-trans-retinal, initiating a cascade of reactions that irreversibly lead to the formation of bisretinoids. This process includes the formation of intermediates like dihydropyridinium-A2PE, which then oxidizes to form A2PE, the direct precursor to A2E. The use of synthetic NRPE in in vitro studies allows researchers to meticulously dissect this pathway, understand the reaction kinetics, and identify factors that may promote or inhibit the formation of these cytotoxic compounds.
Examining Molecular Mechanisms of NRPE Interaction with Transporters (e.g., ABCA4)
A primary function of NRPE in the visual cycle is its role as the specific ligand for the ATP-binding cassette transporter A4 (ABCA4). The ABCA4 transporter is crucial for clearing all-trans-retinal from photoreceptor outer segments to prevent the accumulation of toxic bisretinoids. Research has demonstrated that ABCA4 functions as a flippase, transporting NRPE from the luminal to the cytoplasmic side of the disc membrane.
In vitro binding assays using purified ABCA4 have shown that it preferentially binds to NRPE with high affinity. These studies have determined that approximately 0.9 moles of NRPE bind per mole of ABCA4 with an apparent dissociation constant (Kd) in the micromolar range. The binding of NRPE to ABCA4 is a critical step that precedes its transport, which is an ATP-dependent process. The binding of ATP to ABCA4 induces a conformational change that facilitates the translocation of NRPE across the membrane and its subsequent release.
Mutations in the ABCA4 gene are the cause of Stargardt disease, an inherited macular degeneration characterized by the accumulation of lipofuscin. The availability of synthetic NRPE has been instrumental in studying the functional consequences of these mutations on the transporter's ability to bind and transport its ligand.
Research Findings on NRPE-ABCA4 Interaction
| Parameter | Finding | Citation |
| Binding Stoichiometry | Approximately 0.9 mol of NRPE binds per mol of ABCA4. | |
| Apparent Dissociation Constant (Kd) | 2-5 µM | |
| Substrate Specificity | ABCA4 preferentially binds NRPE over all-trans-retinal or all-trans-retinol. | |
| Role of ATP | ATP binding to ABCA4 triggers the release of NRPE. |
Development of In Vitro Assay Systems Utilizing NRPE Trifluoroacetic Acid Salt
The synthesis and availability of this compound have enabled the development of robust in vitro assay systems to probe the molecular mechanisms of the visual cycle and associated pathologies. The trifluoroacetic acid salt form provides stability and solubility for the otherwise reactive NRPE molecule, making it a valuable tool for biochemical research.
Receptor Binding Assays and Enzyme Kinetics Studies
NRPE is central to in vitro assays designed to characterize the function of the ABCA4 transporter. In solid-phase binding assays, purified ABCA4 is immobilized, and its interaction with NRPE is quantified. These assays have been crucial in determining the binding affinity and specificity of ABCA4 for its substrate.
Furthermore, NRPE is used in enzyme kinetics studies to measure the ATPase activity of ABCA4. The transport of NRPE by ABCA4 is an active process that requires the hydrolysis of ATP. By providing NRPE as a substrate, researchers can measure the rate of ATP hydrolysis and thereby assess the functional activity of the transporter. These assays are particularly valuable for evaluating the impact of ABCA4 mutations found in patients with Stargardt disease, as many of these mutations lead to reduced or abolished ATPase activity in the presence of NRPE.
In Vitro Assays Utilizing NRPE
| Assay Type | Purpose | Key Measurement | Citation |
| Receptor Binding Assay | To determine the binding affinity and specificity of ABCA4 for NRPE. | Dissociation constant (Kd) | |
| ATPase Activity Assay | To measure the functional transport activity of ABCA4. | Rate of ATP hydrolysis |
Cell-Free Biochemical Assays for Molecular Target Engagement
Cell-free biochemical assays provide a simplified and controlled environment to study the direct interaction between NRPE and its molecular targets, primarily the ABCA4 transporter. These assays, often utilizing purified and reconstituted components in liposomes, have been instrumental in demonstrating the direct transport of NRPE by ABCA4. In these systems, liposomes containing purified ABCA4 are loaded with or exposed to NRPE, and the ATP-dependent movement of NRPE across the lipid bilayer is monitored.
These cell-free systems allow for precise manipulation of experimental conditions, such as lipid composition and substrate concentration, to dissect the molecular details of transporter function. They have provided direct evidence that ABCA4 functions as an importer of NRPE, a unique characteristic among mammalian ABC transporters.
Role of this compound in Investigating Retinal Physiology and Pathology Models
The use of this compound extends to more complex biological systems, such as cell culture and animal models, to investigate the broader roles of NRPE in retinal health and disease.
In retinal pigment epithelium (RPE) cell culture models, the addition of NRPE or its precursors can be used to study the mechanisms of bisretinoid formation and accumulation. These models are valuable for screening potential therapeutic agents that may inhibit the formation of toxic lipofuscin.
Animal models, particularly Abca4 knockout mice which mimic Stargardt disease, are crucial for understanding the in vivo consequences of impaired NRPE transport. While direct administration of NRPE in these models is complex due to its reactivity, the principles learned from in vitro studies using synthetic NRPE guide the interpretation of the biochemical changes observed in these animals, such as the accumulation of bisretinoids. The development of retinal organoids from human pluripotent stem cells also presents a promising platform for studying the effects of NRPE in a more physiologically relevant human context. These 3D culture systems can recapitulate aspects of retinal development and disease, offering a powerful tool to investigate the pathological consequences of NRPE accumulation.
Computational and Theoretical Studies of Nrpe Trifluoroacetic Acid Salt
Molecular Modeling and Simulation of NRPE Conformational Dynamics
Molecular modeling and simulation techniques are instrumental in exploring the vast conformational space of peptides. For NRPE Trifluoroacetic Acid Salt, these methods can elucidate the dynamic nature of the peptide backbone and side chains, as well as the influence of the trifluoroacetate (B77799) (TFA) counterion on the peptide's preferred structures.
Molecular dynamics (MD) simulations, a cornerstone of molecular modeling, can track the motions of atoms in the NRPE peptide and its TFA counterion over time. These simulations reveal how the electrostatic interactions between the negatively charged TFA and the positively charged arginine residue, as well as the N-terminus of the NRPE peptide, guide the conformational preferences. The presence of the TFA counterion can significantly impact the peptide's secondary structure. genscript.commdpi.com For instance, the ion pairing between TFA and the arginine side chain can stabilize specific turn or helical structures that might not be as prevalent in the absence of the counterion. genscript.com
Studies on similar peptide-TFA systems have shown that the counterion can affect the hydrogen-bonding network within the peptide, thereby altering its structural dynamics. nih.gov In the case of NRPE, simulations could map out the potential energy surface, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the peptide might interact with biological receptors.
Interactive Table: Key Parameters in Molecular Dynamics Simulations of NRPE-TFA
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |
| Water Model | A model to represent the solvent, which is crucial for simulating biological systems. | TIP3P, SPC/E |
| Simulation Time | The duration of the simulation, which needs to be long enough to sample relevant conformational changes. | Nanoseconds to microseconds |
| Temperature | The temperature at which the simulation is run, typically maintained at a constant value. | 300 K |
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide detailed information about the nature of the chemical bonds, charge distribution, and the spectroscopic properties of the peptide-counterion complex. cuni.cz
DFT calculations can be used to optimize the geometry of the NRPE-TFA complex, providing a more accurate picture of the bond lengths and angles than classical force fields used in MD simulations. nih.gov These calculations can also determine the binding energy between the NRPE peptide and the TFA counterion, quantifying the strength of their interaction. This is particularly important for understanding the stability of the salt in different environments.
One of the key applications of DFT is the prediction of spectroscopic properties. For instance, DFT can calculate the vibrational frequencies of the NRPE-TFA complex, which can then be compared with experimental infrared (IR) spectroscopy data to validate the computed structure. flvc.org The presence of the TFA counterion is known to introduce characteristic vibrational bands, and DFT can help in assigning these bands to specific molecular motions. nih.gov
Interactive Table: Predicted Spectroscopic Shifts in NRPE-TFA from DFT
| Spectroscopic Technique | Property | Predicted Shift due to TFA Interaction |
|---|---|---|
| Infrared (IR) Spectroscopy | Amide I band | Shift to lower or higher wavenumbers depending on hydrogen bonding with TFA. nih.gov |
Furthermore, DFT calculations can elucidate the electronic properties of the NRPE-TFA complex, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and electronic stability of the molecule. The interaction with the TFA counterion can modulate these frontier orbitals, potentially influencing the peptide's reactivity.
In Silico Approaches to Predict Interactions and Stability in Different Environments
In silico approaches encompass a wide range of computational methods used to predict the behavior of molecules under different conditions. For this compound, these methods can be used to forecast its interactions with other molecules, such as water, lipids, or biological receptors, and to assess its stability in various environments.
Predicting the solubility and permeability of peptides is a critical aspect of drug development. In silico models can estimate the lipophilicity of the NRPE-TFA salt, which is a key determinant of its ability to cross cell membranes. The presence of the TFA counterion, with its fluorinated group, can significantly alter the lipophilicity of the peptide compared to its native state or other salt forms. nih.gov
Computational docking studies can predict how the NRPE peptide, in its TFA salt form, might bind to a target protein. arxiv.orgdigitellinc.comelifesciences.org These simulations take into account the shape and electrostatic complementarity between the peptide and the protein's binding site. The conformational ensemble of the NRPE peptide generated from molecular dynamics simulations can be used as a starting point for these docking calculations, providing a more realistic representation of the peptide's flexibility.
The stability of the NRPE-TFA salt in different solvent environments can also be assessed using computational methods. For example, simulations can predict whether the ion pair will remain associated in aqueous solution or dissociate. This is crucial for understanding the bioavailability and mechanism of action of the peptide. The choice of counterion can also affect the stability and aggregation propensity of peptides. ambiopharm.com In silico methods can be employed to investigate whether the TFA counterion promotes or inhibits the self-assembly of NRPE peptides into larger aggregates.
Interactive Table: Predicted Stability of NRPE-TFA in Different Environments
| Environment | Predicted Interaction/Stability | Computational Method |
|---|---|---|
| Aqueous Solution | Dynamic equilibrium between associated and dissociated ion pair. | Molecular Dynamics with explicit solvent. |
| Lipid Bilayer | Potential for TFA to enhance membrane permeability by masking the positive charge of arginine. nih.gov | Coarse-grained or all-atom MD simulations. |
By integrating these computational and theoretical approaches, a detailed molecular-level understanding of this compound can be achieved, providing valuable insights for its potential applications.
Environmental Research Perspectives on Trifluoroacetic Acid and Its Salts Excluding Toxicity
Pathways of Formation of Trifluoroacetic Acid from Anthropogenic and Natural Sources
Trifluoroacetic acid (TFA) and its salts are found throughout the environment, originating from both natural and human-made sources. While TFA can be produced naturally, a significant portion of its presence in the environment is attributed to anthropogenic activities. unep.orgnih.gov
Atmospheric Degradation of Fluorocarbons as Precursors to Trifluoroacetic Acid
A primary anthropogenic pathway for TFA formation is the atmospheric degradation of various fluorocarbons. researchgate.netnasa.gov Several hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs), which were introduced as replacements for ozone-depleting chlorofluorocarbons (CFCs), break down in the atmosphere to form TFA. nih.govresearchgate.netacs.org These compounds include HCFC-123, HCFC-124, and HFC-134a. nasa.govacs.org The degradation of these substances leads to the formation of TFA, which is then deposited onto the Earth's surface primarily through precipitation. researchgate.netpnas.org
The transition to hydrofluoroolefins (HFOs), such as HFO-1234yf, while beneficial from a global warming perspective due to their shorter atmospheric lifetimes, results in a higher conversion rate to TFA compared to the HFCs they replace. researchgate.netmdpi.com The atmospheric degradation of HFO-1234yf, used as an automobile air conditioner refrigerant, is a notable source of TFA. nih.gov The yield of TFA from these precursor molecules can vary depending on the specific compound and atmospheric conditions. unep.org For example, the yield of TFA from HFC-134a is approximately 21%, whereas for other HFCs and HFO-1234yf, it can be 100%. unep.org
Contributions from Pharmaceuticals, Pesticides, and Industrial Chemicals to Trifluoroacetic Acid Formation
Beyond fluorocarbons, a wide array of other chemicals containing the trifluoromethyl (CF3) group can also degrade to form TFA. unep.orgnih.gov This includes numerous pharmaceuticals, pesticides, and industrial chemicals. unep.orgresearchgate.netacs.org
Pesticides: Certain pesticides that contain a CF3 group have been identified as significant precursors to TFA. researchgate.netwikipedia.org For instance, the herbicide fluometuron and the fungicide fluazinam are known to degrade into TFA. youtube.com Agricultural activities, through the application of such pesticides, can contribute to elevated TFA concentrations in water resources. researchgate.net It has been estimated that pesticides containing the -CF3 group contribute to TFA levels in rainfall, although the amounts can be small. unep.org However, as many of these pesticides are not highly volatile, their degradation primarily occurs in the terrestrial environment, potentially leading to TFA contamination of groundwater and runoff. unep.org
Industrial Chemicals: The thermal decomposition of certain fluoropolymers has also been identified as a source of TFA. unep.org Industrial processes and the use of various reagents can also lead to the release of TFA into the environment. unep.org
Natural Sources: In addition to anthropogenic sources, there is evidence of natural TFA formation. unep.org Research has suggested that undersea hydrothermal vents are a natural source of TFA salts, contributing to the background levels observed in the oceans. unep.org
Environmental Fate and Transport Mechanisms of Trifluoroacetic Acid Salts
Once formed, trifluoroacetic acid rapidly dissociates in aqueous environments to its salt form, trifluoroacetate (B77799). mdpi.com Due to its high solubility and stability, TFA salts are highly mobile in the environment and are primarily transported through the water cycle. pnas.orgmdpi.com
Accumulation in Terminal Environmental Sinks (e.g., Oceans, Salt Lakes)
The high persistence and water solubility of TFA salts lead to their accumulation in terminal environmental sinks, which are bodies of water with no significant outflow, such as oceans and salt lakes. nih.govresearchgate.netnih.gov In these locations, water is primarily lost through evaporation, leaving behind dissolved salts like trifluoroacetate, which then become concentrated over time. nih.govnih.gov
The world's oceans are considered a major reservoir for TFA, with estimates of naturally occurring TFA in the tens of millions of tonnes. fluorocarbons.orgfluorocarbons.org Anthropogenic contributions from the degradation of HFCs and HFOs are expected to add to this oceanic burden. nih.gov Studies have detected TFA in deep ocean waters that have not been in contact with the atmosphere for long periods, suggesting long-term accumulation. researchgate.net High concentrations of TFA have also been observed in terminal lakes, such as the Dead Sea and lakes in Nevada, indicating long-term accumulation from various sources. researchgate.net
Persistence and Non-Degradability in Aquatic and Terrestrial Systems
Trifluoroacetic acid and its salts are characterized by their extreme persistence in the environment. mdpi.comnih.govunep.org The carbon-fluorine bond in the trifluoromethyl group is exceptionally strong, making TFA highly resistant to both chemical and biological degradation. mdpi.com
In aquatic systems, TFA has no known significant degradation pathways. mdpi.com It is stable and does not readily break down, leading to its long-term presence in water bodies. nih.gov Similarly, in terrestrial systems, while some studies have shown uptake by plants, TFA is generally considered to be highly persistent in soil. pnas.org Its high mobility in soil means it can readily leach into groundwater. researchgate.net The lack of significant degradation processes means that continuous inputs of TFA and its precursors will lead to increasing concentrations in the environment over time. unep.org
Analytical Method Development for Environmental Monitoring of Trifluoroacetic Acid
The ubiquitous nature and persistence of trifluoroacetic acid necessitate robust analytical methods for its detection and quantification in various environmental matrices. nih.gov A primary challenge in TFA analysis is its high polarity and water solubility, which can make extraction and separation from complex samples difficult. epa.gov
Several analytical techniques have been developed and refined to monitor TFA concentrations in environmental waters, including rainwater, surface water, and groundwater. nih.govnih.gov A common approach involves derivatization of TFA to a more volatile form, such as methyl trifluoroacetate (MTFA), which can then be analyzed by gas chromatography (GC). nih.gov
Gas Chromatography-based Methods: One established method utilizes headspace gas chromatography with an electron capture detector (HSGC-ECD) or mass spectrometry (GC/MS) for the determination of TFA. nih.gov This process typically involves the following steps:
Sample Preparation: Water samples may require pre-concentration, especially for detecting low levels of TFA. This can be achieved through evaporative concentration. nih.gov
Derivatization: The TFA in the sample is converted to its methyl ester, MTFA, by reacting it with dimethyl sulfate (B86663) in a sealed vial. nih.gov
Analysis: The volatile MTFA is then analyzed using HSGC-ECD or GC/MS in selected ion monitoring (SIM) mode for sensitive and specific detection. nih.gov
Another GC-based method involves the extraction of TFA from water samples using an anion-exchange disk. The TFA is then converted to its methyl ester on the disk with a sulfuric acid-methanol solution and analyzed by headspace GC. acs.orgepa.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods: More recently, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the direct analysis of TFA in water samples. waters.com This technique offers several advantages:
Direct Injection: It allows for the direct injection of water samples without the need for derivatization or extensive sample preparation, which speeds up analysis time and reduces the risk of contamination. waters.com
High Sensitivity: UPLC-MS/MS methods can achieve very low limits of detection, often in the low nanograms per liter (ng/L) range. waters.com
Robustness: These methods have demonstrated robustness and reliability for monitoring TFA in both drinking and environmental surface water. waters.com
The table below summarizes some of the analytical methods used for TFA monitoring.
| Analytical Technique | Sample Preparation | Derivatization | Detection Limit | Reference |
| HSGC-ECD/MS | Evaporative concentration, extraction | Methylation with dimethyl sulfate | 25 pg/mL (concentrated water) | nih.gov |
| Anion-Exchange Disk with HSGC | Solid-phase extraction | Methylation with sulfuric acid-methanol | 3.3 ng (instrumental) | acs.orgepa.gov |
| UPLC-MS/MS | Direct injection | None | 10 ng/L | waters.com |
| GC-ECD | Sample concentration, derivatization | Methylation | 3.0 ng/mL | nih.gov |
Extraction and Quantification from Complex Environmental Matrices
The accurate determination of trifluoroacetic acid and its salts in environmental samples such as water, soil, and biota is fundamental to assessing their distribution and fate. The intrinsic properties of TFA, including its high water solubility and low volatility, present unique challenges for its extraction and quantification.
Researchers have developed and refined various analytical techniques to overcome these challenges. A prevalent method involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach allows for the concentration and purification of TFA from aqueous samples, enhancing detection limits and selectivity.
A key consideration in the extraction process is the potential for matrix effects, where other components in the sample interfere with the analysis. To mitigate this, stable isotope-labeled internal standards are often employed. These standards, which have a similar chemical structure to TFA but a different mass, are added to the sample at the beginning of the analytical process. By comparing the signal of the analyte to that of the internal standard, analysts can correct for any loss of analyte during sample preparation or any suppression of the instrument's response.
The following table summarizes common extraction and quantification techniques for trifluoroacetic acid in environmental samples:
Table 1: Analytical Methods for Trifluoroacetic Acid Quantification| Analytical Technique | Sample Matrix | Typical Detection Limits | Key Advantages |
|---|---|---|---|
| Solid-Phase Extraction (SPE) with LC-MS/MS | Water (Rain, Surface, Ground) | ng/L to µg/L | High sensitivity and selectivity |
| Ion-Exchange Chromatography (IC) | Water | µg/L to mg/L | Suitable for higher concentrations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Air | ng/L | Requires derivatization step |
Detailed research findings have demonstrated the successful application of these methods in various environmental monitoring studies. For instance, studies of rainwater have utilized SPE-LC-MS/MS to quantify TFA concentrations, providing valuable data on its atmospheric deposition.
Utilization of the Total Oxidizable Precursor (TOP) Assay for Formation Potential
While direct measurement of trifluoroacetic acid is crucial, it only provides a snapshot of its current concentration. A significant portion of the environmental burden of TFA may exist in the form of precursor compounds that can transform into TFA over time. The Total Oxidizable Precursor (TOP) assay is a powerful analytical tool used to estimate the potential for TFA formation from these precursors.
The TOP assay involves the chemical oxidation of a sample, typically using a strong oxidizing agent like persulfate activated by heat or UV light. This process converts a wide range of per- and polyfluoroalkyl substances (PFAS) precursors into terminal perfluoroalkyl acids (PFAAs), including TFA. By measuring the concentration of TFA before and after oxidation, researchers can quantify the amount of oxidizable precursors present in the sample.
This technique is particularly valuable for assessing the long-term environmental impact of complex mixtures of PFAS. For example, in contaminated site investigations, the TOP assay can help to delineate the full extent of contamination, including the "hidden" fraction of precursors that could contribute to future TFA levels.
The data generated from the TOP assay can be presented in various ways to illustrate the formation potential. The following interactive table shows hypothetical results from a TOP assay analysis of a water sample, demonstrating the increase in TFA concentration after oxidation.
Table 2: Hypothetical TOP Assay Results for a Water Sample| Analyte | Concentration Before Oxidation (ng/L) | Concentration After Oxidation (ng/L) | Formation Potential (ng/L) |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 50 | 250 | 200 |
| Perfluorobutanoic Acid (PFBA) | 20 | 80 | 60 |
| Perfluoropentanoic Acid (PFPeA) | 15 | 60 | 45 |
The results indicate a significant presence of precursor compounds that, upon oxidation, contribute to an increase in the measured concentration of TFA and other short-chain PFAAs. This information is critical for developing effective environmental management and remediation strategies.
Q & A
Q. What is the role of NRPE trifluoroacetic acid salt in solid-phase peptide synthesis, and how does it influence peptide isolation efficiency?
this compound is critical in solid-phase peptide synthesis (SPPS) for cleaving synthesized peptides from resin-bound supports. Trifluoroacetic acid (TFA) protonates the peptide’s amino groups, disrupting resin linkages (e.g., Wang or Rink amide resins) and releasing the peptide into solution. However, TFA forms a stable salt with the peptide, necessitating subsequent counterion replacement (e.g., via acetate or chloride ions) to improve biocompatibility . Challenges include residual TFA in final products, which can interfere with biological assays. Methodological optimization involves controlled acidolysis conditions (e.g., 95% TFA with scavengers like triisopropylsilane) and post-synthesis dialysis or lyophilization .
Q. What analytical techniques are recommended for characterizing the counterion composition in NRPE trifluoroacetic acid salts?
- Ion Chromatography (IC): Quantifies trace anions (e.g., trifluoroacetate, chloride) using conductivity detection. Mobile phases often contain sodium hydroxide gradients, with detection limits as low as 0.01 ppm .
- Nuclear Magnetic Resonance (NMR): ¹H or ¹⁹F NMR identifies TFA counterions via characteristic chemical shifts (e.g., δ -75 to -76 ppm for CF₃ in ¹⁹F NMR). Derivatization with acetic acid may enhance signal resolution .
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (e.g., 210 nm) monitors residual TFA in peptide preparations, validated against USP standards .
Advanced Research Questions
Q. How can residual trifluoroacetic acid (TFA) be quantified in peptide preparations after salt replacement, and what methodologies ensure accurate detection below 0.1% w/w?
Residual TFA quantification requires sensitive methods due to its interference in biological systems:
- Ion Chromatography with Suppressed Conductivity: Uses anion-exchange columns (e.g., Dionex IonPac AS11-HC) and electrolytic suppression to achieve detection limits of 0.05 μg/mL. Calibration curves with sodium trifluoroacetate standards are essential .
- Titrimetry: Direct titration with NaOH in non-aqueous solvents (e.g., glacial acetic acid) provides semi-quantitative data but lacks precision for trace levels .
- ¹⁹F NMR Spectroscopy: Offers specificity for TFA detection, with a lower limit of quantification (LLOQ) of 0.01% w/w. Internal standards (e.g., hexafluorobenzene) improve accuracy .
Q. What strategies mitigate the environmental impact of TFA salts in laboratory waste, considering their persistence and potential toxicity?
TFA salts are highly persistent in aquatic environments and may contribute to perfluorinated compound (PFC) contamination. Mitigation strategies include:
- Neutralization: Reacting TFA salts with calcium hydroxide to form insoluble calcium trifluoroacetate, reducing bioavailability .
- Alternative Solvents: Substituting TFA with less persistent acids (e.g., formic acid) in peptide synthesis, though this may compromise cleavage efficiency .
- Waste Segregation: Isolating TFA-containing waste for specialized incineration at >1,000°C to break C-F bonds .
Q. How do variations in TFA salt stoichiometry affect the physicochemical properties of peptide-drug conjugates, and what experimental approaches optimize salt-to-base ratios?
Excess TFA salt stoichiometry can alter solubility, stability, and bioactivity:
- Stoichiometric Analysis: Use elemental analysis (e.g., fluorine content via combustion ion chromatography) or mass spectrometry to determine TFA-to-peptide ratios .
- Salt Replacement Optimization: Dialysis against ammonium acetate (pH 5.0) or ion-exchange resins (e.g., Dowex) replaces TFA with biocompatible counterions. Dynamic light scattering (DLS) monitors aggregation during replacement .
- Stability Studies: Accelerated degradation tests (e.g., 40°C/75% RH) assess the impact of residual TFA on conjugate shelf-life.
Data Contradictions and Resolution
Q. Discrepancies in reported TFA toxicity thresholds: How should researchers reconcile conflicting data on safe exposure levels?
- Contextual Analysis: Toxicity varies by organism and exposure route. For example, Solomon et al. (2016) reported LC₅₀ values of 50–100 mg/L for aquatic species, while U.S. EPA (2011) cites lower thresholds for mammalian cells .
- Methodological Harmonization: Standardize testing protocols (e.g., OECD Guidelines 203/210) to reduce variability. Cross-validate in vitro (e.g., MTT assays) and in vivo models .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
